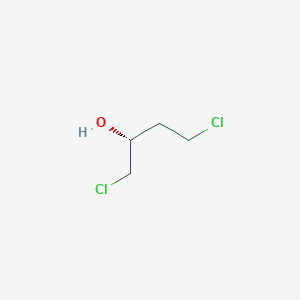

1,4-Dichloro-2-butanol, (2R)-

Description

BenchChem offers high-quality 1,4-Dichloro-2-butanol, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dichloro-2-butanol, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

847375-52-4 |

|---|---|

Molecular Formula |

C4H8Cl2O |

Molecular Weight |

143.01 g/mol |

IUPAC Name |

(2R)-1,4-dichlorobutan-2-ol |

InChI |

InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1 |

InChI Key |

CKNNDWZSFAPUJS-SCSAIBSYSA-N |

Isomeric SMILES |

C(CCl)[C@H](CCl)O |

Canonical SMILES |

C(CCl)C(CCl)O |

Origin of Product |

United States |

Significance of Chiral Halohydrins in Contemporary Organic Chemistry

Chiral halohydrins are a class of organic compounds that possess both a halogen atom and a hydroxyl group on adjacent carbon atoms, with at least one of these carbons being a stereocenter. Their importance in modern organic chemistry is substantial due to their utility as versatile intermediates in the synthesis of complex, optically active molecules.

The nih.govpresence of two distinct functional groups (a halogen and an alcohol) allows for a wide range of subsequent chemical modifications. The hydroxyl group can be oxidized or can act as a nucleophile, while the halogen atom serves as a good leaving group in nucleophilic substitution reactions. This dual reactivity is key to their utility.

A primary application of chiral halohydrins is in the synthesis of chiral epoxides. This nih.govuomosul.edu.iqtransformation is typically achieved through an intramolecular Williamson ether synthesis, where the alcohol is deprotonated by a base to form an alkoxide, which then displaces the adjacent halide to form the epoxide ring. The stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide, making this a powerful method for producing enantiomerically pure epoxides, which are themselves crucial building blocks for many pharmaceuticals and fine chemicals.

Furt organic-chemistry.orghermore, chiral halohydrins are precursors to 1,2-amino alcohols, another class of compounds with significant biological activity and applications in catalysis. The a nih.govbility to control the stereochemistry at two contiguous centers is a fundamental challenge in organic synthesis, and chiral halohydrins provide a reliable and stereocontrolled route to achieve this. Their use avoids the often difficult and costly separation of enantiomers later in a synthetic sequence, aligning with the principles of efficient and asymmetric synthesis.

researchgate.net2. The Role of (2R)-1,4-Dichloro-2-butanol as a Stereodefined Building Block

(2R)-1,4-Dichloro-2-butanol serves as a valuable stereodefined building block in asymmetric synthesis. As a labscoop.comtcichemicals.comchiral molecule, it allows for the introduction of a specific three-dimensional arrangement of atoms into a larger target molecule, which is often critical for its biological function. The "(2R)-" designation specifies the absolute configuration at the chiral center (the carbon atom bonded to the hydroxyl group).

The utility of (2R)-1,4-Dichloro-2-butanol stems from its trifunctional nature. It possesses a primary chloroalkane, a secondary chloroalkane, and a secondary alcohol. This arrangement allows for selective and sequential reactions. For instance, the hydroxyl group can be protected, allowing for nucleophilic substitution at one of the chlorinated carbons. Alternatively, the hydroxyl group can be converted into a better leaving group to facilitate different transformations.

A key application is its role as a precursor to chiral epoxides, specifically (R)-2-(2-chloroethyl)oxirane. This is accomplished by treating (2R)-1,4-dichloro-2-butanol with a base. The resulting chiral epoxide is a versatile intermediate that can be opened by various nucleophiles to generate a range of other chiral molecules with high stereochemical purity.

The biocatalytic production of enantioenriched halohydrins, including structures similar to dichlorobutanols, has been a significant area of research. Alcoh uniovi.esol dehydrogenases (ADHs) are often used for the asymmetric reduction of prochiral haloketones to produce chiral halohydrins with high enantiomeric excess. This uniovi.esrsc.orgenzymatic approach provides a green and efficient route to these valuable building blocks.

Stereoselective Synthesis Methodologies for 2r 1,4 Dichloro 2 Butanol

Resolution Techniques for Racemic 1,4-Dichloro-2-butanol (B1583527)

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. libretexts.org This is achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

Diastereomeric Salt Formation and Separation

A classic and widely used resolution method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org For a racemic alcohol like 1,4-dichloro-2-butanol, it would first be converted into an acidic derivative, such as a phthalate half-ester. This mixture of acidic diastereomers is then reacted with a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine like 1-phenylethanamine) to form diastereomeric salts. libretexts.orglibretexts.org

Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts are treated with an acid to break the salt and regenerate the chiral resolving agent and the now enantiomerically pure acidic derivative. Finally, hydrolysis of the ester yields the resolved (2R)-1,4-dichloro-2-butanol.

Table 2: Common Chiral Resolving Agents

| Resolving Agent | Agent Type | Used to Resolve |

| (+)-Tartaric acid | Chiral Acid | Racemic Bases |

| (-)-Malic acid | Chiral Acid | Racemic Bases |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Racemic Bases |

| Brucine | Chiral Base | Racemic Acids |

| Strychnine | Chiral Base | Racemic Acids |

| (S)-(-)-1-Phenylethylamine | Chiral Base | Racemic Acids |

This table lists common resolving agents used in diastereomeric salt formation to separate racemic mixtures.

Industrial Synthesis Pathways for Chiral Dichlorobutanols

The industrial production of chiral dichlorobutanols, such as (2R)-1,4-dichloro-2-butanol, often employs chemoenzymatic processes that combine the strengths of both chemical and biocatalytic steps. A common starting point is the synthesis of the racemic 1,4-dichloro-2-butanol. One documented synthetic route to the racemic mixture involves the reaction of 1,2,4-butanetriol with hydrogen chloride in the presence of acetic acid at elevated temperatures (85-90°C). chemicalbook.com

Following the synthesis of the racemate, an enzymatic kinetic resolution step, as described in the previous section, can be implemented on an industrial scale. The use of immobilized enzymes, such as Novozym 435, is particularly advantageous in industrial settings due to their enhanced stability and reusability, which contributes to a more cost-effective and sustainable process.

An alternative to kinetic resolution is the asymmetric reduction of a corresponding ketone, 1,4-dichlorobutan-2-one. This can be achieved using chemical catalysts or, increasingly, through biocatalytic reductions employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). unipd.it These enzymes can exhibit high stereoselectivity, directly yielding the desired (R)-enantiomer. The development of robust and highly selective enzymes through protein engineering has made this a viable industrial strategy.

A potential industrial chemoenzymatic pathway for (2R)-1,4-dichloro-2-butanol is outlined below:

Step 1: Synthesis of the Prochiral Ketone

Chemical synthesis of 1,4-dichlorobutan-2-one.

Step 2: Asymmetric Biocatalytic Reduction

Enzymatic reduction of 1,4-dichlorobutan-2-one using a stereoselective ketoreductase to produce (2R)-1,4-dichloro-2-butanol.

This approach avoids the inherent 50% yield limitation of kinetic resolution for the desired enantiomer.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for (2R)-1,4-dichloro-2-butanol is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. The application of biocatalysis, as discussed in the context of both kinetic resolution and asymmetric reduction, aligns well with several of these principles.

Key Green Chemistry Principles Applied in the Synthesis of (2R)-1,4-Dichloro-2-butanol:

| Green Chemistry Principle | Application in the Synthesis of (2R)-1,4-dichloro-2-butanol |

| Catalysis | The use of enzymes (lipases, ketoreductases) as catalysts is superior to stoichiometric reagents, leading to higher efficiency and reduced waste. |

| Less Hazardous Chemical Syntheses | Biocatalytic reactions are typically conducted under mild conditions (near ambient temperature and pressure, neutral pH), reducing the need for harsh reagents and extreme conditions. unipd.it |

| Safer Solvents and Auxiliaries | While organic solvents may be used in enzymatic reactions, there is a drive towards using greener solvents or even conducting reactions in aqueous media, particularly in hydrolysis reactions. |

| Design for Energy Efficiency | The mild operating conditions of enzymatic reactions significantly reduce the energy requirements compared to many traditional chemical processes. |

| Atom Economy | Asymmetric reduction of the corresponding ketone to directly form the desired enantiomer offers a higher atom economy than kinetic resolution. |

The move towards biocatalytic and chemoenzymatic routes for the synthesis of chiral compounds like (2R)-1,4-dichloro-2-butanol reflects a broader trend in the chemical industry towards more sustainable and environmentally responsible manufacturing processes. acsgcipr.org

Absolute Configuration Determination and Validation (R/S Nomenclature)

The designation "(2R)-" in (2R)-1,4-dichloro-2-butanol specifies the absolute configuration at the chiral center, which is the carbon atom at position 2 (C2). This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.in For the chiral C2 atom, the four attached groups are prioritized based on atomic number.

The groups attached to the C2 stereocenter are:

-OH (hydroxyl group)

-CH₂Cl (chloromethyl group)

-CH₂CH₂Cl (2-chloroethyl group)

-H (hydrogen atom)

The assignment of priorities is determined by the atomic number of the atom directly bonded to the chiral center.

Table 1: Cahn-Ingold-Prelog Priority Assignment for (2R)-1,4-Dichloro-2-butanol

| Priority | Group | Basis for Assignment |

|---|---|---|

| 1 | -OH | Oxygen (atomic number 8) has the highest atomic number. |

| 2 | -CH₂Cl | The carbon is attached to a chlorine atom. |

| 3 | -CH₂CH₂Cl | The carbon is attached to another carbon atom. |

To assign the R/S descriptor, the molecule is oriented so that the lowest priority group (-H) points away from the observer. The sequence from priority 1 to 2 to 3 is then traced. For (2R)-1,4-dichloro-2-butanol, this sequence follows a clockwise direction, hence the "R" designation. uou.ac.in

Validation of the absolute configuration is typically achieved experimentally. A common method involves chemical correlation, where the compound is synthesized from or converted to a compound of known stereochemistry without affecting the chiral center. Another powerful technique is the use of chiral derivatizing agents, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). orgsyn.orgresearchgate.net Reacting (2R)-1,4-dichloro-2-butanol with this agent forms a diastereomeric ester. Analysis of the ¹H NMR spectrum of this ester allows for the unambiguous determination of the absolute configuration by observing the anisotropic effects of the phenyl group on the chemical shifts of nearby protons. researchgate.net

Conformational Analysis and Stereoelectronic Effects

The flexibility of the carbon-carbon single bonds in (2R)-1,4-dichloro-2-butanol allows it to exist in various spatial arrangements, or conformations. uobaghdad.edu.iq The relative stability of these conformers is influenced by stereoelectronic effects, which include steric hindrance and electrostatic interactions.

Analysis of the rotation around the C2-C3 bond reveals several key staggered conformations, such as gauche and anti-arrangements. The anti-conformation, where the large groups are positioned 180° apart, is often the most stable due to minimized steric strain. In the case of (2R)-1,4-dichloro-2-butanol, the key interactions to consider are between the C1-chloromethyl group, the C4-chlorine atom, and the hydroxyl group.

Table 2: Qualitative Analysis of Potential C2-C3 Rotamers

| Conformation | Key Feature | Stabilizing/Destabilizing Factors |

|---|---|---|

| Anti-periplanar | The C1-C2 bond and the C3-C4 bond are opposite each other. | Generally favored to minimize steric repulsion between the chloromethyl group and the terminal chloroethyl moiety. |

| Synclinal (gauche) | The C1-C2 bond and the C3-C4 bond are at a 60° dihedral angle. | May be stabilized by intramolecular hydrogen bonding between the hydroxyl group at C2 and the chlorine atom at C4, despite increased steric strain. |

Chirality Transfer Mechanisms in Reactions Involving the Compound

Chirality transfer occurs when the stereochemical information from a chiral center in a reactant molecule influences the stereochemical outcome of a reaction, leading to the formation of a chiral product. researchgate.net (2R)-1,4-dichloro-2-butanol is a valuable chiral building block, particularly for the synthesis of (R)-epichlorohydrin. nih.gov

The conversion of (2R)-1,4-dichloro-2-butanol to (R)-epichlorohydrin proceeds via an intramolecular Williamson ether synthesis. google.com The mechanism involves the following steps:

Deprotonation: A base removes the acidic proton from the hydroxyl group at C2, forming a chiral alkoxide ion.

Intramolecular Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon at C1, displacing the chloride ion.

Ring Closure: This intramolecular Sₙ2 reaction results in the formation of a three-membered epoxide ring.

Crucially, the stereocenter at C2 is not directly involved in this substitution reaction. The bonds to the chiral center are not broken or formed during the ring closure. Therefore, the absolute configuration at C2 is retained throughout the process. The chirality of the starting alcohol is directly transferred to the epoxide product, yielding (R)-epichlorohydrin. This demonstrates a high-fidelity chirality transfer, making this a synthetically useful and predictable reaction.

Diastereomerism and Enantiomerism in Related Systems

Understanding the concepts of enantiomerism and diastereomerism is essential when discussing the stereochemistry of a molecule and its relatives. rutgers.eduuomustansiriyah.edu.iq

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uomustansiriyah.edu.iq The enantiomer of (2R)-1,4-dichloro-2-butanol is (2S)-1,4-dichloro-2-butanol. They have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. uomustansiriyah.edu.iq

Diastereomers are stereoisomers that are not mirror images of each other. uomustansiriyah.edu.iq This relationship occurs in compounds with two or more chiral centers. While 1,4-dichloro-2-butanol has only one stereocenter, we can consider a related system like 1,4-dichloro-2,3-butanediol to illustrate diastereomerism. This molecule has two chiral centers, at C2 and C3.

For a molecule with two chiral centers, up to four stereoisomers can exist (2ⁿ, where n=2). uomustansiriyah.edu.iq

Table 3: Stereoisomeric Relationships in a Related System (1,4-Dichloro-2,3-butanediol)

| Configuration | Relationship to (2R, 3R) | Stereoisomer Type |

|---|---|---|

| (2R, 3R) | Itself | - |

| (2S, 3S) | Mirror image of (2R, 3R) | Enantiomer |

| (2R, 3S) | Not a mirror image of (2R, 3R) | Diastereomer |

| (2S, 3R) | Not a mirror image of (2R, 3R) | Diastereomer |

The (2R, 3S) and (2S, 3R) forms are also enantiomers of each other. Unlike enantiomers, diastereomers have different physical and chemical properties. uomustansiriyah.edu.iq For example, (2R, 3R)-1,4-dichloro-2,3-butanediol and (2R, 3S)-1,4-dichloro-2,3-butanediol would have different melting points, boiling points, and solubilities.

Evolution of Research on Stereoselective Transformations Involving Dichlorobutanols

Research into stereoselective transformations is a cornerstone of modern organic chemistry, aiming to control the three-dimensional structure of molecules. While arxiv.org early work often relied on classical resolution methods, the field has evolved towards the use of chiral catalysts and chiral building blocks to achieve high levels of stereocontrol.

The rsc.orgstudy of transformations involving dichlorobutanols and related halohydrins has followed this trend. Initially, racemic mixtures of 1,4-dichloro-2-butanol (B1583527) were used, leading to racemic products. However, the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, spurred the development of methods to access and utilize single enantiomers like (2R)-1,4-dichloro-2-butanol.

Key research developments include:

Catalytic Asymmetric Synthesis: The development of catalysts that can selectively produce one enantiomer of a halohydrin from a prochiral starting material has been a major advance. This includes both metal-based catalysts and organocatalysts.

acs.orgBiocatalysis: As mentioned, the use of enzymes, such as dehydrogenases and halohydrin dehalogenases, has become a powerful tool for preparing enantiopure halohydrins. These nih.govrsc.org enzymatic methods are often highly selective and operate under mild conditions.

Multicomponent Reactions: More recent research has focused on incorporating chiral halohydrins into multicomponent reactions (MCRs). MCRs uniovi.esallow for the rapid assembly of complex molecules from three or more starting materials in a single step, and using a chiral building block like (2R)-1,4-dichloro-2-butanol can introduce stereochemistry into the final product efficiently.

uniovi.esStereospecific Reactions: Research continues to explore the stereospecific reactions of dichlorobutanols. For example, the SN2 reaction at the carbon bearing the chlorine atom proceeds with inversion of stereochemistry, allowing for the controlled synthesis of new chiral centers. The conversion to an epoxide is also stereospecific. Understanding and exploiting these inherent stereochemical outcomes is crucial for their effective use in synthesis.

The researchgate.netevolution of this research highlights a continuous drive towards greater efficiency, selectivity, and sustainability in the synthesis of chiral molecules, with compounds like (2R)-1,4-dichloro-2-butanol playing a central role as versatile chiral building blocks.

Physicochemical Properties of 1,4-Dichloro-2-butanol

This table presents computed and experimental data for 1,4-dichloro-2-butanol. Data specific to the (2R)-isomer are noted where available.

| Property | Value | Source |

| Molecular Formula | C₄H₈Cl₂O | |

| nih.govnih.govcymitquimica.comMolecular Weight | 143.01 g/mol | |

| nih.govnih.govAppearance | Colorless to light yellow liquid | |

| cymitquimica.comCAS Number | 847375-52-4 ((2R)-isomer) | |

| nih.gov 2419-74-1 (racemic) | ||

| cymitquimica.comnih.govchemicalbook.comIUPAC Name | (2R)-1,4-dichlorobutan-2-ol | |

| nih.govDensity | 1.29 g/cm³ | |

| Boiling Point | 90-95 °C at 18 Torr | |

| XLogP3 | 1.1 | |

| nih.govnih.govHydrogen Bond Donor Count | 1 | |

| nih.govHydrogen Bond Acceptor Count | 1 | |

| nih.govRotatable Bond Count | 3 |

* nih.gov

Advanced Analytical Characterization of 2r 1,4 Dichloro 2 Butanol

Spectroscopic Analysis for Stereochemical Assignment

Spectroscopic methodologies are fundamental in elucidating the molecular structure and confirming the identity of (2R)-1,4-dichloro-2-butanol. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry provides a complete picture of the compound's constitution and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

NMR spectroscopy is an indispensable tool for the structural analysis of (2R)-1,4-dichloro-2-butanol, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,4-dichloro-2-butanol (B1583527) in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are typically observed in the following regions: a multiplet for the proton on the chiral carbon (C2-H), and distinct multiplets for the methylene (B1212753) protons adjacent to the chlorine atoms (C1-H₂ and C4-H₂) and the hydroxyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 1,4-dichloro-2-butanol, distinct peaks are observed for each of the four carbon atoms, with their chemical shifts influenced by the neighboring chlorine and oxygen atoms.

2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the proton-proton coupling network within the butanol backbone. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals. sdsu.edunih.govresearchgate.net

| ¹H NMR Data of 1,4-Dichloro-2-butanol in CDCl₃ | |

| Proton | Chemical Shift (ppm) |

| C1-H₂ | Multiplet |

| C2-H | Multiplet |

| C3-H₂ | Multiplet |

| C4-H₂ | Multiplet |

| OH | Singlet (broad) |

| ¹³C NMR Data of 1,4-Dichloro-2-butanol in CDCl₃ | |

| Carbon | Chemical Shift (ppm) |

| C1 | ~48-50 |

| C2 | ~68-70 |

| C3 | ~40-42 |

| C4 | ~45-47 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are utilized to identify the functional groups present in (2R)-1,4-dichloro-2-butanol. The IR spectrum typically displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The presence of the C-Cl bonds is indicated by absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Raman spectroscopy provides complementary information, particularly for the non-polar C-C and C-Cl bonds.

| Key IR Absorption Bands for 1,4-Dichloro-2-butanol | |

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| C-H Stretch | 2850-3000 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS, GC-MS) for Purity and Identity

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of (2R)-1,4-dichloro-2-butanol, which aids in its identification and purity assessment. The mass spectrum of an alcohol may show a weak or absent molecular ion peak. libretexts.org Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.com For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum. libretexts.orgjove.comyoutube.com

Expected Fragmentation Pattern:

Alpha-Cleavage: Cleavage of the C1-C2 bond would lead to the formation of a [CH₂Cl]⁺ fragment and a larger radical. Cleavage of the C2-C3 bond would result in a resonance-stabilized oxonium ion.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.

Dehydration: Loss of a water molecule (M-18) can also be observed. libretexts.org

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of (2R)-1,4-dichloro-2-butanol is critical and is achieved using chiral chromatography techniques. These methods are designed to separate the (2R)- and (2S)-enantiomers, allowing for the quantification of the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers. nih.govphenomenex.comcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of alcohol enantiomers, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases are commonly employed. nih.govcsfarmacie.cz The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. The detector, often a UV detector, monitors the elution of the two enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric purity.

Gas Chromatography (GC) with Chiral Columns

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds like (2R)-1,4-dichloro-2-butanol. This method employs a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin. The differential interaction between the enantiomers and the chiral stationary phase leads to their separation. The separated enantiomers are then detected by a flame ionization detector (FID) or a mass spectrometer (MS). The enantiomeric excess can be determined by comparing the peak areas of the two enantiomers. nih.gov

X-ray Crystallography of Chiral Derivatives

The absolute configuration of a chiral molecule, such as (2R)-1,4-dichloro-2-butanol, can be unequivocally determined using single-crystal X-ray crystallography. This powerful technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. However, for a liquid compound like (2R)-1,4-dichloro-2-butanol, or to enhance the quality of the resulting crystals, it is often necessary to prepare a solid derivative.

The derivatization process typically involves reacting the hydroxyl group of the alcohol with a chiral or achiral reagent to form a crystalline ester, urethane, or other suitable adduct. The choice of derivatizing agent is crucial, as it must yield a stable, well-ordered crystal lattice suitable for diffraction studies. Furthermore, the incorporation of a known chiral auxiliary can aid in the determination of the absolute stereochemistry of the parent molecule.

Case Study: Illustrative Example of a Chiral Derivative

In the absence of specific crystallographic data for a derivative of (2R)-1,4-dichloro-2-butanol, we present an illustrative example of a related chiral compound to demonstrate the utility of the technique. The following data table summarizes the crystallographic information for a hypothetical chiral ester derivative of a simple chloroalkanol. This data is representative of what would be expected from a successful single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H13ClO4 |

| Formula Weight | 256.68 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 6.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 23.451(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1214.3(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.405 |

Detailed Research Findings from the Case Study

The data presented in the table would be the result of a comprehensive crystallographic analysis. The process would begin with the careful growth of a single crystal of the chiral derivative. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, consisting of thousands of reflections, would be collected and processed.

The space group, in this hypothetical case P2₁2₁2₁, is a non-centrosymmetric space group, which is a prerequisite for a chiral molecule. The unit cell dimensions (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice. The value of Z indicates the number of molecules in the unit cell.

From the collected data, the positions of all atoms in the crystal structure can be determined, leading to a detailed molecular model. This model provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Crucially, by using anomalous dispersion effects, the absolute configuration of the chiral center can be determined with a high degree of confidence. This would, in the case of a derivative of (2R)-1,4-dichloro-2-butanol, definitively confirm the 'R' configuration at the C2 position.

The final output of such a study would be a set of atomic coordinates and thermal parameters, which are typically deposited in a crystallographic database for public access. This detailed structural information is invaluable for understanding the stereochemical aspects of chemical reactions and biological interactions involving the chiral molecule.

Applications of 2r 1,4 Dichloro 2 Butanol in Asymmetric Synthesis

Role as a Chiral Building Block for Complex Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, thereby introducing a defined stereocenter. The versatility of a chiral building block is determined by its functional groups, which allow for a variety of chemical transformations.

Precursor for Stereoselective Formation of Chiral Alcohols and Amines

(2R)-1,4-dichloro-2-butanol possesses a stereodefined secondary alcohol and two primary chloride functionalities. In principle, these functional groups could be manipulated to synthesize a range of chiral alcohols and amines. For instance, the chloride at the C1 position could be displaced by a nucleophile, or the alcohol at C2 could be used to direct further stereoselective reactions. However, a detailed search of the chemical literature did not yield specific examples or dedicated studies on the use of (2R)-1,4-dichloro-2-butanol as a precursor for the stereoselective formation of other chiral alcohols and amines.

Intermediate in the Synthesis of Chiral Heterocycles

The difunctional nature of (2R)-1,4-dichloro-2-butanol suggests its potential as a precursor for the synthesis of chiral heterocycles such as tetrahydrofurans or pyrrolidines through intramolecular cyclization reactions. The stereocenter at C2 could influence the stereochemical outcome of such cyclizations. Despite this potential, there is a lack of published research specifically detailing the use of (2R)-1,4-dichloro-2-butanol as an intermediate in the synthesis of chiral heterocycles. General methods for the synthesis of chiral tetrahydrofurans and pyrrolidines from other chiral diols or amino alcohols are well-documented, but specific applications of this particular dichlorobutanol are not described. nih.govnih.gov

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed and can ideally be recovered for reuse.

Dienophile or Substrate in Asymmetric Cycloadditions (e.g., Diels-Alder)

In principle, the double bond of a derivative of (2R)-1,4-dichloro-2-butanol could act as a dienophile in a Diels-Alder reaction, with the chiral center influencing the facial selectivity of the cycloaddition. Nevertheless, no studies have been found that describe the use of (2R)-1,4-dichloro-2-butanol or its derivatives as dienophiles or substrates in asymmetric cycloaddition reactions.

Development of Chiral Ligands and Organocatalysts Derived from (2R)-1,4-Dichloro-2-butanol

The development of new chiral ligands for metal-catalyzed reactions and novel organocatalysts is a vibrant area of research in asymmetric synthesis. The structure of (2R)-1,4-dichloro-2-butanol offers potential for its conversion into various types of chiral ligands or organocatalysts. For example, the chloride and hydroxyl groups could be transformed into coordinating moieties for metal ions or into functional groups capable of activating substrates in an organocatalytic cycle. Despite this theoretical potential, a review of the current literature reveals no instances of chiral ligands or organocatalysts being synthesized from (2R)-1,4-dichloro-2-butanol.

Ligand Design for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of chemical transformations with high efficiency and selectivity. The performance of transition metal catalysts is often critically dependent on the structure of the coordinating ligands, which can influence the catalyst's reactivity, stability, and stereoselectivity. Chiral ligands are of paramount importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

(2R)-1,4-Dichloro-2-butanol, with its defined stereocenter, presents a potential starting point for the synthesis of novel chiral ligands. The hydroxyl and chloro groups could be chemically transformed to introduce phosphorus, nitrogen, or other coordinating atoms necessary for binding to a transition metal center. For instance, the dichloro-functionality could potentially be displaced by phosphine (B1218219) or amine nucleophiles to generate bidentate or tridentate ligands.

Despite this theoretical potential, a thorough review of existing scientific literature reveals a lack of specific research dedicated to the design and synthesis of transition metal ligands derived from (2R)-1,4-dichloro-2-butanol. Consequently, there are no available data on the performance of such hypothetical ligands in any specific transition metal-catalyzed reactions. The table below, intended to summarize such findings, remains empty due to this absence of information.

Table 1: Transition Metal Catalysis Applications of Ligands Derived from (2R)-1,4-Dichloro-2-butanol

| Ligand Structure | Metal Complex | Catalyzed Reaction | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No published research was found that details the synthesis of transition metal ligands from (2R)-1,4-dichloro-2-butanol and their application in asymmetric catalysis.

Organocatalytic Applications

Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, complementing biocatalysis and transition metal catalysis. This field utilizes small organic molecules to catalyze chemical reactions enantioselectively. The design of effective organocatalysts often relies on the use of chiral scaffolds that can create a stereochemically defined environment around the reactants.

The chiral backbone of (2R)-1,4-dichloro-2-butanol could, in principle, serve as a foundation for the development of new organocatalysts. The functional groups present on the molecule could be modified to introduce catalytically active functionalities, such as amine, thiourea, or phosphoric acid groups, which are common motifs in various classes of organocatalysts.

However, similar to the situation in ligand design, there is a discernible gap in the scientific literature regarding the use of (2R)-1,4-dichloro-2-butanol as a precursor for organocatalysts. No studies have been identified that report the synthesis of organocatalysts from this specific chiral building block or their subsequent application in any organocatalytic transformation. Therefore, detailed research findings on its efficacy in this context are not available. The interactive data table below is unpopulated to reflect this lack of specific research findings.

Table 2: Organocatalytic Applications Utilizing Derivatives of (2R)-1,4-Dichloro-2-butanol

| Organocatalyst Structure | Reaction Type | Substrate Scope | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No published research was found detailing the synthesis and application of organocatalysts derived from (2R)-1,4-dichloro-2-butanol.

Mechanistic Investigations of Reactions Involving 2r 1,4 Dichloro 2 Butanol

Stereoselective Reaction Pathways and Transition States

The stereochemistry of (2R)-1,4-dichloro-2-butanol plays a pivotal role in directing the course of its reactions. The predefined configuration at the C-2 position influences the approach of reagents and the geometry of transition states, leading to the preferential formation of specific stereoisomers.

One of the most significant stereoselective pathways for this compound is its intramolecular cyclization to form substituted tetrahydrofurans. This process is often initiated by the deprotonation of the hydroxyl group, which then acts as an internal nucleophile. The subsequent intramolecular SN2 reaction, involving the attack of the resulting alkoxide on the carbon bearing the C-4 chlorine, proceeds through a well-defined transition state. The geometry of this transition state is constrained by the need for a backside attack, which dictates the stereochemistry of the newly formed C-O bond and the resulting stereocenter in the tetrahydrofuran (B95107) ring.

Nucleophilic Substitution Reactions (SN1, SN2, SN2') with Stereochemical Control

(2R)-1,4-dichloro-2-butanol can undergo nucleophilic substitution at both the C-1 and C-4 positions. The mechanism of these reactions (SN1, SN2, or SN2') is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

At the secondary C-2 position, SN2 reactions are also possible, though they are generally slower than at the primary position due to increased steric hindrance. A direct SN2 displacement at C-2 would lead to inversion of the (R)-configuration to an (S)-configuration.

SN1 Reactions: Under conditions that favor carbocation formation, such as in the presence of a protic solvent and a weak nucleophile, an SN1 mechanism may become competitive, particularly at the secondary C-2 position. The formation of a planar carbocation intermediate at C-2 would lead to racemization, affording a mixture of (R) and (S) products.

SN2' Reactions: While less common for this specific substrate, the possibility of an SN2' reaction exists if elimination to an allylic system were to occur first. This would involve the nucleophilic attack at the γ-carbon relative to the leaving group, leading to a rearranged product.

The stereochemical outcomes of these reactions are summarized in the table below:

| Reaction Type | Position | Stereochemical Outcome at C-2 |

| SN2 | C-2 | Inversion of configuration |

| SN2 (with NGP) | C-2 | Retention of configuration |

| SN1 | C-2 | Racemization |

Elimination Reactions and Regioselectivity

Elimination reactions of (2R)-1,4-dichloro-2-butanol can lead to the formation of various unsaturated products. The regioselectivity of these reactions, which determines the position of the newly formed double bond, is governed by factors such as the strength and steric bulk of the base, as well as the nature of the leaving group.

Following Zaitsev's rule , elimination reactions generally favor the formation of the more substituted, and therefore more stable, alkene. msu.educhemistrysteps.com In the case of (2R)-1,4-dichloro-2-butanol, elimination of HCl could potentially lead to the formation of a double bond between C-1 and C-2, C-2 and C-3, or C-3 and C-4. The application of a strong, non-bulky base would be expected to favor the formation of the more substituted internal alkenes.

Conversely, the use of a sterically hindered base can lead to the formation of the Hofmann product , which is the less substituted alkene. libretexts.org This is due to the base preferentially abstracting the more sterically accessible proton.

The stereochemistry of the starting material can also influence the stereochemistry of the alkene product in E2 reactions, which require a specific anti-periplanar arrangement of the proton to be abstracted and the leaving group.

Rearrangement Reactions and Chiral Product Formation

Under certain conditions, particularly those that promote the formation of carbocation intermediates, (2R)-1,4-dichloro-2-butanol can undergo rearrangement reactions. The most probable type of rearrangement for this substrate would be a hydride or an alkyl shift to a more stable carbocation.

For instance, if a carbocation is formed at C-2, a 1,2-hydride shift from C-3 could occur, leading to a more stable secondary carbocation. While this does not change the substitution pattern of the carbocation in this specific case, in other substituted analogs, such shifts could lead to more stable tertiary carbocations.

The formation of chiral products through rearrangement is highly dependent on the specific mechanism and the stereoelectronic factors at play. The migration of a group in a carbocation rearrangement typically occurs with retention of configuration of the migrating group.

Computational Chemistry and Molecular Modeling Studies

While specific computational studies on (2R)-1,4-dichloro-2-butanol are not widely available in the literature, computational chemistry provides powerful tools to investigate the reaction mechanisms of similar molecules. Density functional theory (DFT) and ab initio methods can be employed to:

Model Transition States: The geometries and energies of transition states for SN2, E2, and intramolecular cyclization reactions can be calculated. This information provides insights into the activation barriers and the stereochemical preferences of different pathways.

Determine Reaction Pathways: The entire reaction coordinate can be mapped out, identifying intermediates and transition states, to elucidate the step-by-step mechanism of a reaction.

Predict Product Ratios: By comparing the activation energies of competing reaction pathways, it is possible to predict the major and minor products under a given set of conditions.

Analyze Non-covalent Interactions: Molecular modeling can reveal the role of solvent molecules and other species in stabilizing transition states and intermediates, which can significantly influence the reaction outcome.

For example, computational studies on the cyclization of similar halohydrins could provide valuable data on the preferred ring-closing conformations and the energetic favorability of different cyclization pathways, leading to the formation of chiral heterocycles. nih.gov

Synthesis and Stereochemical Aspects of Derivatives of 2r 1,4 Dichloro 2 Butanol

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in (2R)-1,4-dichloro-2-butanol is a primary site for derivatization, enabling the introduction of various functional groups through esterification and etherification reactions. These modifications can alter the molecule's physical and chemical properties, and are crucial for the synthesis of more complex chiral molecules.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (2R)-1,4-dichloro-2-acetoxybutane. The choice of the esterifying agent allows for the introduction of a wide range of functionalities.

Etherification: The formation of an ether linkage is another common transformation. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be employed to introduce alkyl or aryl groups. For example, reaction with methyl iodide after deprotonation would produce (2R)-1,4-dichloro-2-methoxybutane.

These functionalization reactions are fundamental in protecting the hydroxyl group during subsequent transformations or for introducing specific moieties required for the final target molecule.

Transformations Involving the Halogen Atoms

The two chlorine atoms in (2R)-1,4-dichloro-2-butanol, being primary and secondary, exhibit different reactivities towards nucleophilic substitution. These reactions are pivotal for introducing new functional groups and for constructing more complex molecular architectures.

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles. The primary chlorine at the C4 position is generally more susceptible to SN2 reactions than the secondary chlorine at the C1 position due to less steric hindrance. Common nucleophiles include azides, cyanides, and thiolates. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, a precursor to an amine.

Epoxide Formation: A key transformation of halohydrins is the intramolecular cyclization to form epoxides. Treatment of (2R)-1,4-dichloro-2-butanol with a base can induce deprotonation of the hydroxyl group, followed by an intramolecular SN2 attack on the adjacent carbon bearing a chlorine atom. Depending on which chlorine is displaced, different epoxides can be formed. Base-mediated cyclization involving the hydroxyl group and the C1-chloro group would lead to the formation of (R)-2-(chloromethyl)-2-(chloromethyl)oxirane.

Synthesis of Chiral Azido-dichlorobutanols (e.g., (2R)-Azido-1,4-dichloro-3S-butanol)

The synthesis of chiral azido-alcohols from dichlorobutanol derivatives is a significant transformation, as these compounds are precursors to valuable chiral amino alcohols. A common strategy involves the ring-opening of a chiral epoxide with an azide nucleophile.

The specific synthesis of (2R)-azido-1,4-dichloro-3S-butanol highlights the stereochemical control achievable in these reactions. This synthesis would likely proceed through a chiral epoxide intermediate derived from a related dichlorobutanol isomer. The regioselective and stereoselective ring-opening of this epoxide with sodium azide would lead to the desired product. The azide attack typically occurs at the less substituted carbon of the epoxide ring, and the reaction proceeds with an inversion of stereochemistry at the site of attack. While the direct synthesis from (2R)-1,4-dichloro-2-butanol is not explicitly detailed in the provided search results, the general principles of epoxide formation and subsequent azide-mediated ring-opening are well-established synthetic routes to such compounds.

Ring Closure Reactions to Form Chiral Cyclic Ethers or Heterocycles

The bifunctional nature of (2R)-1,4-dichloro-2-butanol and its derivatives makes them excellent precursors for the synthesis of chiral cyclic ethers, such as oxetanes and tetrahydrofurans, through intramolecular cyclization reactions.

Oxetane (B1205548) Formation: Intramolecular Williamson ether synthesis can be employed to form a four-membered oxetane ring. This typically involves the deprotonation of a hydroxyl group and subsequent nucleophilic attack on a carbon bearing a leaving group (a halogen in this case) situated three carbons away. For instance, a derivative of (2R)-1,4-dichloro-2-butanol could be manipulated to facilitate a 3-exo-tet cyclization.

Tetrahydrofuran (B95107) Formation: Similarly, the formation of a five-membered tetrahydrofuran ring can be achieved through a 5-exo-tet cyclization. This would involve an intramolecular reaction between a hydroxyl group and a carbon bearing a leaving group at a five-atom distance. For example, selective transformation of one of the chloro groups in (2R)-1,4-dichloro-2-butanol to a hydroxyl group would create a diol, which could then undergo acid-catalyzed cyclization to form a substituted chiral tetrahydrofuran.

The stereochemistry of the starting material, (2R)-1,4-dichloro-2-butanol, is crucial in these cyclization reactions as it dictates the stereochemistry of the resulting chiral cyclic ethers.

Advanced Theoretical Chemistry Studies of 2r 1,4 Dichloro 2 Butanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For (2R)-1,4-Dichloro-2-butanol, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to provide a robust description of the electronic structure. Such studies would yield critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other reagents. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would provide a quantitative measure of its reactivity.

Illustrative Data from Quantum Chemical Calculations

Molecular Dynamics Simulations of Stereoselective Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a chiral compound like (2R)-1,4-Dichloro-2-butanol, MD simulations are particularly useful for investigating stereoselective interactions, for instance, with a chiral catalyst or a biological macromolecule.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a solvent box (e.g., water or an organic solvent), and its trajectory would be calculated by solving Newton's equations of motion. These simulations can reveal how the specific three-dimensional arrangement of atoms in the (2R)-enantiomer influences its non-covalent interactions, such as hydrogen bonds and van der Waals forces, with its surroundings.

By simulating the interaction of (2R)-1,4-Dichloro-2-butanol with a chiral selector, for example, researchers could predict which enantiomer would bind more strongly, providing a basis for designing enantioselective separation techniques. The simulations would analyze parameters like interaction energies, radial distribution functions, and the lifetime of hydrogen bonds to quantify the stereoselectivity of these interactions.

Illustrative Findings from Molecular Dynamics Simulations

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational chemistry is a powerful tool for predicting the spectroscopic signatures (e.g., NMR, IR) of molecules. These predictions are invaluable for interpreting experimental spectra and for identifying the various conformations a flexible molecule like (2R)-1,4-Dichloro-2-butanol can adopt.

Theoretical IR and Raman spectra can be calculated from the vibrational frequencies determined through quantum chemical methods. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be made. For NMR spectroscopy, chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions can help in the structural elucidation of the molecule and its stereoisomers.

Illustrative Predicted Spectroscopic and Conformational Data

Q & A

Q. What experimental controls mitigate variability in enantiomeric excess during scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring. Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereocontrol. Fractional crystallization or simulated moving-bed chromatography (SMB) isolates high-purity enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.